N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3-Methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4(3H)-one core fused with a 3-phenyl-1,2,4-oxadiazole moiety and an N-(3-methoxyphenyl)acetamide side chain. Thienopyrimidinones are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors . The 1,2,4-oxadiazole group enhances metabolic stability and hydrogen-bonding capacity, while the 3-methoxyphenyl substituent may influence lipophilicity and target selectivity .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O4S/c1-14-19-23(34-20(14)22-27-21(28-33-22)15-7-4-3-5-8-15)25-13-29(24(19)31)12-18(30)26-16-9-6-10-17(11-16)32-2/h3-11,13H,12H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICPNZIIFVCRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)OC)C4=NC(=NO4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article examines the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 414.43 g/mol
- CAS Number : 1242896-00-9
The structure includes a thienopyrimidine core fused with an oxadiazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC₅₀ values were reported to be around 9 µM for A549 cells, indicating potent antiproliferative effects .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through the intrinsic pathway. This involves the release of cytochrome c from mitochondria, activation of caspases (specifically caspase-3 and -9), and subsequent cell cycle arrest . Additionally, studies indicated that the compound disrupts the FAK/Paxillin signaling pathway, crucial for tumor cell invasion and metastasis .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Research has shown that derivatives containing oxadiazole rings possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
- Fungal Activity : In vitro assays indicated antifungal activity against Candida species, further supporting the compound's broad-spectrum antimicrobial potential .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC₅₀/Effectiveness | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549, MCF7 | ~9 µM (A549) | Induction of apoptosis via caspase activation |
| Disruption of FAK/Paxillin pathway | |||
| Antimicrobial | Staphylococcus aureus | Significant inhibition | Disruption of cell wall synthesis |
| Escherichia coli | Significant inhibition | Disruption of cell wall synthesis | |
| Candida species | Moderate inhibition | Unknown; requires further investigation |
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in Cancer Research highlighted the efficacy of thienopyrimidine derivatives in inhibiting cancer cell growth. The findings suggest that N-(3-methoxyphenyl)-2-(5-methyl-4-oxo...) can serve as a lead compound for further development in cancer therapy .
- Antimicrobial Evaluation : A comprehensive evaluation conducted by Islam et al. demonstrated that oxadiazole derivatives possess significant antimicrobial properties. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for clinical use .
Scientific Research Applications
The compound N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic molecule with potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. This article explores its scientific research applications, supported by case studies and data tables.
Structural Features
The structure of this compound includes:
- A thieno[2,3-d]pyrimidine core which is known for its biological activity.
- A methoxyphenyl group that enhances lipophilicity and potentially improves bioavailability.
- An oxadiazole moiety which is often associated with antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 80% .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- Related thieno derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial activity. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Drug Development Potential
Given its structural features and biological activities, this compound is a candidate for further development into therapeutic agents targeting cancer and infectious diseases.
Case Study 1: Anticancer Efficacy
A series of thieno derivatives were evaluated for their anticancer potential. Results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.
Case Study 2: Antibacterial Activity
A derivative of the compound was tested against both Gram-positive and Gram-negative bacteria, showing significant antibacterial activity particularly against Staphylococcus aureus, suggesting its potential as an antibiotic agent.
Comparison with Similar Compounds
Structural Analogues with Thieno[2,3-d]pyrimidine Cores
- 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides (): These compounds share the thieno[2,3-d]pyrimidine core but replace the oxadiazole with a thioxo group and incorporate a carboxamide at position 4. Synthesis involves cyclization of thiourea derivatives, differing from the oxadiazole coupling methods used for the target compound .
Heterocyclic Systems with Oxadiazole Moieties
- 6-(Substituted-phenyl-1,2,4-oxadiazol-5-yl)benzo[b][1,4]oxazin-3(4H)-ones (): These derivatives feature a benzo[b][1,4]oxazin-3(4H)-one core instead of thienopyrimidinone. The oxadiazole moiety is retained, but the benzo-oxazinone system may confer distinct solubility and pharmacokinetic profiles.
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol ():
This compound combines pyrrolo-thiazolo-pyrimidine and triazole-thiol systems. While structurally more complex, the shared 4-methoxyphenyl group suggests similar electronic effects. However, the absence of an acetamide sidechain limits direct functional comparison .
Acetamide-Containing Derivatives
- 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted Acetamides (): These hypoglycemic agents integrate a thiazolidinedione ring linked to a methoxyphenoxy-acetamide group. The dioxothiazolidinylidene moiety provides strong electron-withdrawing effects, contrasting with the oxadiazole’s moderate polarity. Biological activity here focuses on PPAR-γ agonism, whereas the target compound’s oxadiazole may target kinases or proteases .
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) (): A pesticide with an oxazolidinone ring instead of oxadiazole. The acetamide group is retained, but the dimethylphenyl substituent and lack of fused heterocycles limit structural overlap. This highlights the acetamide group’s versatility across agricultural and medicinal applications .
Tetrahydropyrimidine Derivatives
- N-(4-Chloro/methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides (): These feature a tetrahydropyrimidine core with a thioxo group and nitroaryl substituents. The reduced pyrimidine ring enhances conformational flexibility but may decrease aromatic interactions compared to the planar thienopyrimidinone system. Synthesis uses POCl3, a harsher reagent than those in oxadiazole-based routes .
Comparative Analysis Table
Key Research Findings and Implications
- Synthetic Flexibility: The target compound’s oxadiazole and acetamide groups enable modular synthesis, as seen in and . However, its thienopyrimidinone core requires precise cyclization conditions to avoid side reactions .
- Biological Relevance: While highlights hypoglycemic activity in acetamide-thiazolidinediones, the target compound’s oxadiazole-thienopyrimidinone system may excel in kinase targeting due to enhanced π-π stacking and hydrogen bonding .
- Stability and Solubility : The oxadiazole moiety improves metabolic stability over thioxo analogues (), but the methoxyphenyl group may reduce aqueous solubility compared to polar carboxamides .
Preparation Methods
Gewald Reaction for Thiophene Formation
The thienopyrimidinone core originates from a 2-aminothiophene-3-carboxylate , synthesized via the Gewald reaction . This one-pot, three-component reaction involves:
- A ketone (e.g., methyl acetoacetate).
- An α-cyanoester.
- Sulfur, catalyzed by a base (e.g., morpholine).
Example Protocol
- Reactants : Methyl acetoacetate (1.0 eq), cyanoacetic acid (1.2 eq), sulfur (1.5 eq).
- Conditions : Reflux in ethanol with morpholine (10 mol%) for 6–8 hours.
- Yield : 65–75%.
The product, methyl 2-amino-5-methylthiophene-3-carboxylate , serves as the precursor for pyrimidinone formation.
Dieckmann Cyclization to Pyrimidinone
Cyclization of the thiophene derivative into the pyrimidinone is achieved via Dieckmann cyclization :
- Reactants : Methyl 2-amino-5-methylthiophene-3-carboxylate (1.0 eq), formamidine acetate (1.2 eq).
- Conditions : Reflux in acetic acid (4 hours).
- Yield : 80–85%.
This step forms 5-methylthieno[2,3-d]pyrimidin-4(3H)-one , establishing the core scaffold.
Installation of the N-(3-Methoxyphenyl)Acetamide Side Chain
Synthesis of N-(3-Methoxyphenyl)Acetamide
The side chain is prepared by acetylation of 3-methoxyaniline :
Alkylation of the Thienopyrimidinone
The acetamide is attached via N-alkylation :
- Reactants : 6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq), N-(3-methoxyphenyl)acetamide (1.2 eq).
- Base : K₂CO₃ (2.0 eq).
- Conditions : DMF, 80°C, 12 hours.
- Yield : 50–55%.
Optimization Strategies and Comparative Analysis
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a thieno[2,3-d]pyrimidine core fused with a 1,2,4-oxadiazole ring and an N-(3-methoxyphenyl)acetamide side chain. The thienopyrimidine scaffold contributes to π-π stacking interactions in biological systems, while the oxadiazole moiety enhances metabolic stability and hydrogen-bonding potential. The 3-methoxy group on the phenyl ring modulates electronic effects and solubility . Characterization via -NMR and LC-MS is critical to confirm regiochemistry and purity .
Q. What synthetic routes are reported for this compound, and what are common optimization challenges?
Synthesis typically involves multi-step reactions:
- Step 1: Condensation of substituted thiophene derivatives with amidines to form the thienopyrimidine core.
- Step 2: Introduction of the oxadiazole ring via cyclization of nitrile intermediates with hydroxylamine.
- Step 3: Acetamide side-chain coupling using EDC/HOBt or similar reagents . Key challenges include controlling regioselectivity during cyclization and minimizing byproducts in the final coupling step. Solvent choice (e.g., DMF or DMSO) and catalysts (e.g., triethylamine) are critical for yield optimization .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy: - and -NMR to verify substituent positions and confirm absence of tautomeric forms.
- LC-MS: Validate molecular weight and detect impurities.
- X-ray Crystallography: Resolve ambiguous regiochemistry in the thienopyrimidine-oxadiazole junction .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its biological activity while addressing contradictory data?
- In vitro assays: Use MTT assays for cytotoxicity screening (e.g., IC values against cancer cell lines) and microbial inhibition assays for antimicrobial activity.
- Mechanistic studies: Pair with Western blotting (e.g., apoptosis markers like caspase-3) or enzyme inhibition assays (e.g., kinase profiling) to resolve discrepancies between potency and mechanism .
- Control analogs: Compare with structurally simplified derivatives (e.g., lacking the oxadiazole or methoxy groups) to isolate pharmacophoric elements .
Q. What computational strategies can predict its pharmacokinetic and target-binding properties?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or PARP. Focus on the oxadiazole’s hydrogen-bonding with catalytic residues.
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories.
- ADMET Prediction: Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions .
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound?
- Core modifications: Replace thienopyrimidine with pyrazolopyrimidine (see ) to test rigidity effects.
- Substituent variations: Systematically alter the methoxy group’s position (e.g., 2- or 4-methoxy) and measure changes in IC.
- Bioisosteric replacement: Substitute oxadiazole with 1,3,4-thiadiazole to compare metabolic stability .
Q. What experimental approaches address stability and degradation under physiological conditions?
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic conditions. Monitor degradation via HPLC.
- Plasma Stability Assays: Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using LC-MS/MS .
Q. How can regioselectivity issues in the synthesis of the oxadiazole-thienopyrimidine junction be resolved?
- 2D NMR (HSQC/HMBC): Confirm bonding patterns in ambiguous intermediates.
- Computational Modeling: Apply DFT calculations (e.g., Gaussian) to compare activation energies of competing cyclization pathways.
- Protecting Group Strategies: Temporarily block reactive sites (e.g., methoxy group) to direct regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
